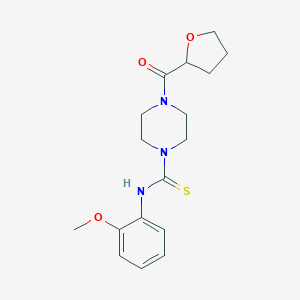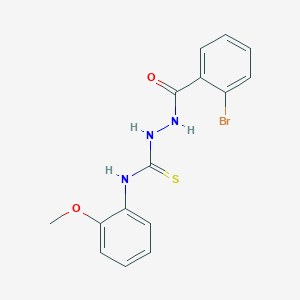
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone, also known as BRL-15572, is a chemical compound that belongs to the class of piperidinyl ketones. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. BRL-15572 has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and physiological effects have been well documented.
Mécanisme D'action
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The dopamine D3 receptor is involved in the modulation of dopamine release in the brain, and its dysregulation has been implicated in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone binds to the dopamine D3 receptor with high affinity and blocks its activation by dopamine, thereby reducing the release of dopamine in the brain. This results in a decrease in the symptoms associated with neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Biochemical and Physiological Effects:
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is implicated in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the release of dopamine in the brain. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has also been shown to have potential therapeutic applications in drug addiction, as it reduces the reinforcing effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it an ideal tool for studying the role of the dopamine D3 receptor in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone is also relatively easy to synthesize, and its purity can be achieved through various purification techniques. However, (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone is also relatively expensive, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone. One potential direction is to study its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Huntington's disease. Another potential direction is to develop more potent and selective antagonists of the dopamine D3 receptor, which may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the long-term effects of (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone on the brain and its potential side effects.
Méthodes De Synthèse
The synthesis of (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone involves a multi-step process that starts with the reaction of 5-bromo-2-ethoxybenzaldehyde with piperidine to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine, which is further reacted with methyl chloroformate to form the final product, (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone. The overall yield of the synthesis is around 20%, and the purity of the final product can be achieved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been shown to have potential therapeutic applications in these disorders, and its efficacy has been demonstrated in various animal models.
Propriétés
Nom du produit |
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone |
|---|---|
Formule moléculaire |
C14H18BrNO2 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
(5-bromo-2-ethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-13-7-6-11(15)10-12(13)14(17)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Clé InChI |
RMWWTAINAGOALC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)

![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)